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molecular formula C9H16O B1266662 2,4,4-Trimethylcyclohexanone CAS No. 2230-70-8

2,4,4-Trimethylcyclohexanone

Cat. No. B1266662
M. Wt: 140.22 g/mol
InChI Key: JEANOXXXGPLTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025323

Procedure details

When working like indicated above, but replacing 2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione by the appropriate compound of formula (II), namely 2,4,4-trimethyl-cyclohexane-1,3-dione (prepared as described in DE 3,112,056), 2,4,4-trimethyl-1-cyclohexanone was obtained and showed the following analytical data:
Name
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8](=O)[C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5][C:4]1=[O:12])C.CC1C(=O)C(C)(C)CCC1=O>>[CH3:1][CH:3]1[CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5][C:4]1=[O:12]

Inputs

Step One
Name
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(CCC(C1=O)(C)C)=O
Step Two
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC(C1=O)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(CCC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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